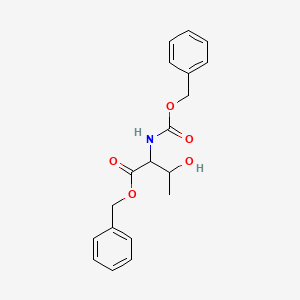

N-Cbz-L-threonine Benzyl Ester

CAS No.:

Cat. No.: VC13315358

Molecular Formula: C19H21NO5

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO5 |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

| Standard InChI | InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23) |

| Standard InChI Key | VBKUVUJWFDXTMS-UHFFFAOYSA-N |

| SMILES | CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Cbz-L-threonine benzyl ester is characterized by two chiral centers at the C2 and C3 positions, corresponding to the () configuration of L-threonine. The Cbz group (-) protects the amino group, while the benzyl ester (-) blocks the carboxyl functionality. This dual protection prevents unwanted side reactions during peptide elongation .

Key Structural Features:

-

IUPAC Name: Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate .

-

Stereochemistry: Critical for maintaining biological activity in derived peptides .

-

Protecting Groups:

Physical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 80–84°C | |

| Specific Rotation () | (c=8, CHCl) | |

| Solubility | Chloroform, DCM, Ethyl Acetate | |

| Molecular Weight | 343.4 g/mol | |

| HPLC Purity | >98% |

Spectroscopic Identification:

-

: Peaks at δ 7.3–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyl CH), δ 4.3 ppm (α-H), and δ 1.3 ppm (β-CH) .

-

IR: Stretching vibrations at 1720 cm (ester C=O) and 1690 cm (carbamate C=O).

Synthesis and Manufacturing

Route 1: Direct Protection of L-Threonine

-

Amino Protection: React L-threonine with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions to form N-Cbz-L-threonine .

-

Carboxyl Esterification: Treat N-Cbz-L-threonine with benzyl alcohol and thionyl chloride () or toluenesulfonic acid in benzene under reflux .

Reaction Conditions:

Route 2: Enzymatic Resolution (Patent CN103450040A)

-

Racemization: Convert L-threonine to D-allothreonine using amino acid racemase.

-

Selective Esterification: Benzyl ester formation followed by Cbz protection.

-

Cyclization/Deprotection: Intramolecular cyclization with and acid hydrolysis to yield enantiopure derivatives.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

N-Cbz-L-threonine benzyl ester serves as a cornerstone in solid-phase peptide synthesis (SPPS):

-

Orthogonal Protection: Enables sequential coupling without side-chain interference .

-

Case Study: Used in synthesizing SIRT5 inhibitors by incorporating threonine residues with post-translational modifications .

Drug Intermediate

-

Anticancer Agents: Derivatives of this compound are intermediates in protease inhibitors and kinase modulators .

-

Antiviral Research: Utilized in SARS-CoV-2 studies to disrupt viral protein interactions .

Comparative Analysis with Analogues

Biological and Pharmacological Insights

Enzymatic Interactions

-

SIRT5 Inhibition: Cbz-protected threonine derivatives act as competitive inhibitors by mimicking lysine succinylation .

-

Substrate for Proteases: Used to study enzyme specificity in hydrolyzing protected amino acid esters .

| Parameter | Data | Source |

|---|---|---|

| Hazard Statements | H315, H319, H335 (irritation) | |

| Storage | 2–8°C, inert atmosphere | |

| Handling Precautions | Use gloves/eye protection |

Industrial and Regulatory Landscape

| Supplier | Purity | Price (5g) |

|---|---|---|

| TCI America | >98% | $100 |

| VWR | >98% | $211 |

| ChemScene | 99.2% | $80 |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume